![molecular formula C12H8N2O5 B2666978 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 1707375-57-2](/img/structure/B2666978.png)
2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C12H8N2O5 and its molecular weight is 260.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a heterocyclic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on various research findings.
Chemical Structure and Properties
The structure of this compound includes a benzofuro-pyrimidine core with two keto groups and an acetic acid moiety. This unique structure may contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation and functional group modifications. The specific methods can vary, but they often utilize starting materials such as substituted uracils or other pyrimidine derivatives.
Antimicrobial Properties
Research indicates that derivatives of benzofuro-pyrimidines exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs demonstrate potent activity against a variety of bacterial strains:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | Staphylococcus aureus | 625 µg/mL |
B | Pseudomonas aeruginosa | 1250 µg/mL |
C | Escherichia coli | No activity |
These results suggest that modifications to the benzofuro-pyrimidine scaffold can enhance antimicrobial potency against specific pathogens .
Anticancer Activity
The compound's structural features may also confer anticancer properties. Various studies have reported that similar pyrimidine derivatives can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with a similar backbone were found to inhibit the growth of breast cancer cells in vitro .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to disease pathways. For example, certain benzofuro-pyrimidine derivatives have been evaluated for their ability to inhibit kinases involved in cancer progression. The inhibition constants (IC50) for these compounds have been reported in the micromolar range, indicating promising therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study tested several derivatives against Gram-positive and Gram-negative bacteria. Compound D showed remarkable efficacy against S. aureus, with a MIC of 625 µg/mL, while other compounds were less effective against E. coli and K. pneumoniae .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that certain derivatives could reduce cell viability in cancer cell lines by more than 70% at concentrations as low as 10 µM .
Aplicaciones Científicas De Investigación
Kinase Inhibition
Research indicates that the compound may function as a kinase inhibitor due to its structural similarities with known kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and targeting them can lead to therapeutic interventions in cancer and other diseases. Preliminary studies suggest that derivatives of this compound could selectively inhibit specific kinases involved in disease processes.
Antimicrobial Activity
The heterocyclic nature of the compound implies potential antimicrobial properties. Studies are underway to evaluate its efficacy against various microbial pathogens, including bacteria and fungi. The carboxylic acid functionality may enhance its interaction with microbial membranes, leading to increased biological activity.
Anti-inflammatory and Anticancer Properties
Compounds with similar structural features have been noted for their anti-inflammatory and anticancer activities. The pyrimidine ring is often associated with biological activity against a range of diseases. Thus, 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid is a candidate for further pharmacological studies aimed at developing new therapeutic agents.
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes. These may include:
- Nucleophilic Substitutions : The compound can undergo nucleophilic substitutions typical of carbonyl-containing compounds.
- Condensation Reactions : These reactions allow for the formation of various derivatives that can be further functionalized.
- Modification Strategies : Medicinal chemists are exploring modifications to enhance the compound's potency and selectivity towards specific biological targets.
Case Study 1: Kinase Inhibition Potential
A study conducted on related compounds demonstrated that modifications to the benzofuro[3,2-d]pyrimidine moiety can significantly enhance kinase inhibition activity. The findings suggest that similar modifications to this compound could yield potent inhibitors for therapeutic use in oncology.
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that compounds structurally related to this compound exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These results warrant further investigation into the specific mechanisms of action and potential clinical applications.
Propiedades
IUPAC Name |
2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-8(16)5-14-11(17)10-9(13-12(14)18)6-3-1-2-4-7(6)19-10/h1-4H,5H2,(H,13,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHHVMGPLNASIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.